molecular formula C25H23N3O6 B12037632 4-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate CAS No. 769148-01-8

4-((2-(2-((4-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate

Cat. No.: B12037632
CAS No.: 769148-01-8
M. Wt: 461.5 g/mol
InChI Key: VDQLFOGWMKYPSL-WGOQTCKBSA-N
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Description

This compound features a hydrazone linkage, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{2-[2-(4-methoxyanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 4-methoxyaniline with 2-oxoacetyl hydrazine under acidic conditions to form the hydrazone intermediate.

    Coupling with Ethoxybenzoate: The hydrazone intermediate is then reacted with 4-ethoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyaniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its hydrazone linkage makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways involving hydrazone chemistry.

Medicine

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((E)-{2-[2-(4-methoxyanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate is likely related to its ability to form stable hydrazone linkages. These linkages can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(4-methoxyanilino)-3-methyl-4-pyrazolecarboxylate: This compound shares the methoxyaniline moiety and has similar reactivity in organic synthesis.

    Ethyl 4-ethoxybenzoate: This compound shares the ethoxybenzoate group and can undergo similar substitution reactions.

Properties

CAS No.

769148-01-8

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C25H23N3O6/c1-3-33-21-12-6-18(7-13-21)25(31)34-22-10-4-17(5-11-22)16-26-28-24(30)23(29)27-19-8-14-20(32-2)15-9-19/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+

InChI Key

VDQLFOGWMKYPSL-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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